molecular formula C5H4N2S B12966021 2-(5-Isothiazolyl)acetonitrile CAS No. 1001907-73-8

2-(5-Isothiazolyl)acetonitrile

Cat. No.: B12966021
CAS No.: 1001907-73-8
M. Wt: 124.17 g/mol
InChI Key: YQZRRFAIGTXZCZ-UHFFFAOYSA-N
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Description

2-(Isothiazol-5-yl)acetonitrile is a heterocyclic compound that features an isothiazole ring attached to an acetonitrile group. Isothiazoles are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry. The compound’s structure allows it to participate in diverse chemical reactions, contributing to its versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isothiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a nitrile with a thioamide under specific conditions to form the isothiazole ring. For instance, the reaction of 2-bromoacetonitrile with thiosemicarbazide in the presence of a base can yield 2-(Isothiazol-5-yl)acetonitrile .

Industrial Production Methods

Industrial production of 2-(Isothiazol-5-yl)acetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Isothiazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

Scientific Research Applications

2-(Isothiazol-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isothiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(Isothiazol-3-yl)acetonitrile: Similar structure but with the isothiazole ring attached at a different position.

    5-Amino-3-methyl-4-isothiazolecarboxylic acid: Another isothiazole derivative with different functional groups.

Uniqueness

2-(Isothiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-(1,2-thiazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-3-1-5-2-4-7-8-5/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZRRFAIGTXZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312146
Record name 5-Isothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-73-8
Record name 5-Isothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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